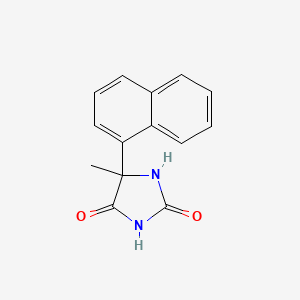
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (commonly referred to as MNID) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₂N₂O₂
Molecular Weight : 240.26 g/mol
Structure : MNID features a five-membered imidazolidine ring with a naphthalene moiety, which contributes to its unique biological properties.
MNID primarily interacts with specific biological targets, notably Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These enzymes are involved in various cellular processes, including Wnt signaling pathways and telomere maintenance. The inhibition of TNKS can result in altered cellular signaling and has implications for cancer therapy.
Antimicrobial Activity
Research has demonstrated that MNID enhances the efficacy of antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves potential interactions with bacterial proteins, which may enhance the effectiveness of conventional antibiotics.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
MNID has been identified as a selective inhibitor of PTP1B, an enzyme implicated in insulin signaling and obesity. In vitro studies have shown that MNID exhibits significant inhibitory activity against PTP1B, which could lead to improved insulin sensitivity and glucose metabolism .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's ability to potentiate the effects of beta-lactam antibiotics against MRSA. Results indicated a marked reduction in bacterial viability when MNID was co-administered with these antibiotics.
- PTP1B Inhibition : In a series of experiments involving diabetic mouse models, MNID administration resulted in improved glucose tolerance and enhanced insulin signaling pathways. The compound modulated gene expression related to insulin action, demonstrating its potential as an anti-diabetic agent .
Data Tables
| Biological Activity | Target Enzyme/Pathway | Effect Observed |
|---|---|---|
| Antimicrobial | Bacterial proteins | Enhanced antibiotic efficacy |
| PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | Improved insulin sensitivity |
| TNKS Inhibition | Tankyrase 1 and 2 | Altered Wnt signaling pathways |
Properties
IUPAC Name |
5-methyl-5-naphthalen-1-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-14(12(17)15-13(18)16-14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMNNIYBRGZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














